molecular formula C14H15NO4 B086427 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester CAS No. 10294-97-0

2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester

Cat. No. B086427
CAS RN: 10294-97-0
M. Wt: 261.27 g/mol
InChI Key: WHBRGTLWKQJVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate and has a molecular formula of C14H15NO5. In

Mechanism Of Action

The exact mechanism of action of 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester is not fully understood. However, studies have shown that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for maintaining tissue homeostasis. Studies have also shown that 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Biochemical And Physiological Effects

2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester has been shown to exhibit potent cytotoxic and anti-inflammatory effects. Studies have also shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester has been shown to exhibit antifungal activity against various fungal strains.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester in lab experiments is its potent cytotoxic and anti-inflammatory effects. This compound has also been shown to exhibit neuroprotective and antifungal effects, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its low solubility in water, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. One potential direction is to investigate the molecular mechanism of action of this compound in cancer cells. Another potential direction is to investigate the potential of this compound as an anti-inflammatory agent in animal models of inflammatory diseases. Additionally, further research is needed to investigate the potential of this compound as a neuroprotective and antifungal agent.

Synthesis Methods

The synthesis of 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester can be achieved through various methods. One of the most common methods is the reaction of ethyl 2-oxo-4-phenylbutanoate with phthalic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester with a yield of up to 80%.

Scientific Research Applications

2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester exhibits potent cytotoxic activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. This compound has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

properties

CAS RN

10294-97-0

Product Name

2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate

InChI

InChI=1S/C14H15NO4/c1-2-19-12(16)8-5-9-15-13(17)10-6-3-4-7-11(10)14(15)18/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

WHBRGTLWKQJVEI-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCOC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O

synonyms

1,3-Dioxoisoindoline-2-butyric acid ethyl ester

Origin of Product

United States

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